An In-depth Technical Guide to 1-Methyl-3,4-dihydroisoquinoline: Structure, Properties, and Biological Activities
An In-depth Technical Guide to 1-Methyl-3,4-dihydroisoquinoline: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3,4-dihydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate in the synthesis of various biologically active molecules, particularly tetrahydroisoquinolines (THIQs), it serves as a scaffold for compounds with potential therapeutic applications, including antidepressant and spasmolytic activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and spectroscopic data of 1-Methyl-3,4-dihydroisoquinoline. Detailed experimental protocols for its synthesis via the Bischler-Napieralski reaction are presented, along with an exploration of its known biological activities and proposed mechanisms of action. This document aims to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the dihydroisoquinoline framework.
Chemical Structure and Identification
1-Methyl-3,4-dihydroisoquinoline is an aromatic heterocyclic organic compound. Its structure consists of a benzene ring fused to a dihydropyridine ring, with a methyl group substituted at the 1-position.
Table 1: Chemical Identification of 1-Methyl-3,4-dihydroisoquinoline
| Identifier | Value |
| IUPAC Name | 1-methyl-3,4-dihydroisoquinoline[1] |
| Synonyms | 1MeDIQ, 3,4-Dihydro-1-methylisoquinoline[1][2] |
| CAS Number | 2412-58-0[2] |
| Molecular Formula | C₁₀H₁₁N[1][2] |
| SMILES | CC1=NCCC2=CC=CC=C12[1] |
| InChI | InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3[1] |
Physicochemical Properties
1-Methyl-3,4-dihydroisoquinoline is typically a yellow oil at room temperature. Its hydrochloride salt is a solid.[3]
Table 2: Physicochemical Properties of 1-Methyl-3,4-dihydroisoquinoline
| Property | Value | Reference |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Yellow oil | [3] |
| Boiling Point | Not available | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Solubility | Soluble in organic solvents like chloroform (CDCl₃) | [3] |
Table 3: Physicochemical Properties of 1-Methyl-3,4-dihydroisoquinoline Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClN | [4] |
| Molecular Weight | 181.66 g/mol | [4] |
Spectroscopic Data
The structural elucidation of 1-Methyl-3,4-dihydroisoquinoline is confirmed through various spectroscopic techniques.
Table 4: Spectroscopic Data for 1-Methyl-3,4-dihydroisoquinoline
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.39 – 7.28 (m, 3H, Ar-H), 7.17 (d, J = 7.2 Hz, 1H, Ar-H), 3.79 – 3.68 (m, 2H, N-CH₂), 2.83 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.43 (s, 3H, CH₃) | [3] |
| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): 160.8, 135.1, 134.7, 132.8, 128.3, 126.5, 125.3, 47.4, 21.7, 18.4 | [3] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are characteristic of the dihydroisoquinoline core. | [1] |
Synthesis
The most common and effective method for the synthesis of 1-Methyl-3,4-dihydroisoquinoline is the Bischler-Napieralski reaction.[5][6][7] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.
Experimental Protocol: Bischler-Napieralski Synthesis
This protocol is adapted from established procedures for the synthesis of substituted 3,4-dihydroisoquinolines.
Objective: To synthesize 1-Methyl-3,4-dihydroisoquinoline from N-(2-phenylethyl)acetamide.
Materials and Reagents:
-
N-(2-phenylethyl)acetamide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Toluene (dry)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve N-(2-phenylethyl)acetamide in dry toluene.
-
Addition of Cyclizing Agent: Slowly add phosphorus oxychloride (or PPA) to the stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-Methyl-3,4-dihydroisoquinoline can be purified by vacuum distillation or column chromatography on silica gel.
-
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
Synthesis Workflow Diagram
Caption: Workflow for the Bischler-Napieralski synthesis of 1-Methyl-3,4-dihydroisoquinoline.
Biological Activities and Mechanisms of Action
While 1-Methyl-3,4-dihydroisoquinoline itself is primarily a synthetic intermediate, its reduced form, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ), and other dihydroisoquinoline analogs have shown notable biological activities.
Antidepressant-like Activity
The tetrahydro-analogs of 1-Methyl-3,4-dihydroisoquinoline have demonstrated antidepressant-like effects in animal models. The proposed mechanism of action involves the modulation of monoaminergic systems. These compounds are believed to act as monoamine reuptake inhibitors, increasing the synaptic concentrations of norepinephrine and serotonin.[8][9][10][11]
Caption: Proposed mechanism of antidepressant action of THIQ analogs.
Spasmolytic Activity
Certain 1,3-disubstituted 3,4-dihydroisoquinoline derivatives have exhibited spasmolytic (antispasmodic) activity. This effect is thought to be myotropic, meaning it acts directly on the smooth muscle cells. The proposed mechanism involves the modulation of intracellular calcium ion (Ca²⁺) concentrations, which are crucial for muscle contraction.[12] By potentially blocking calcium channels or interfering with calcium release from intracellular stores, these compounds can induce smooth muscle relaxation.
Caption: Proposed mechanism of spasmolytic action of dihydroisoquinoline derivatives.
Conclusion
1-Methyl-3,4-dihydroisoquinoline is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Bischler-Napieralski reaction and its role as a precursor to biologically active tetrahydroisoquinolines underscore its importance. The antidepressant and spasmolytic activities observed in its derivatives highlight the therapeutic potential of the dihydroisoquinoline scaffold. Further research into the structure-activity relationships and specific molecular targets of these compounds is warranted to facilitate the development of novel and effective therapeutic agents. This guide provides a foundational repository of technical information to support such endeavors.
References
- 1. 1-Methyl-3,4-dihydroisoquinoline | C10H11N | CID 231502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-3,4-dihydroisoquinoline — CF Plus Chemicals [cfplus.cz]
- 3. rsc.org [rsc.org]
- 4. 1-methyl-3,4-dihydroisoquinoline Hydrochloride | C10H12ClN | CID 2724663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 12. journals.physiology.org [journals.physiology.org]
